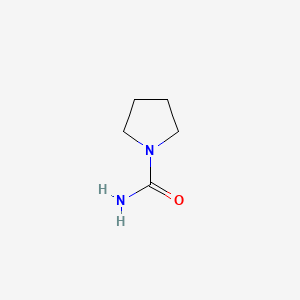

Pyrrolidine-1-carboxamide

Descripción general

Descripción

Pyrrolidine-1-carboxamide is a nitrogen-containing heterocyclic compound characterized by a five-membered ring structure.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Pyrrolidine-1-carboxamide can be synthesized through several methods. One classical approach involves the 1,3-dipolar cycloaddition between a 1,3-dipole, such as a nitrone, and a dipolarophile, typically an olefin . Another method includes the functionalization of preformed pyrrolidine rings, such as proline derivatives .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reagents, such as lithium hexamethyldisilazide (LiHMDS) and methyl iodide (CH3I), is common in these processes .

Análisis De Reacciones Químicas

Hydrolysis Reactions

Pyrrolidine-1-carboxamide undergoes hydrolysis under acidic or basic conditions, cleaving the amide bond to yield pyrrolidine and carboxylic acid derivatives.

In retro-Mannich reactions, TFA facilitates the dissociation of the carboxamide group, enabling bond cleavage between the pyrrolidine ring and aromatic moieties . Base hydrolysis typically generates pyrrolidine and ammonium salts at elevated temperatures (>80°C) .

Nucleophilic Substitutions

The carboxamide nitrogen participates in nucleophilic substitutions, particularly in the presence of electrophiles:

Pd-catalyzed carboamination reactions enable the formation of polysubstituted pyrrolidines through alkene functionalization . Steric effects dominate regioselectivity in N-alkylation, with primary alkyl halides showing higher reactivity than branched analogs .

Cyclization and Ring Expansion

The compound serves as a precursor in heterocyclic syntheses via intramolecular cyclization:

Example Reaction Pathway

Under Mitsunobu conditions (DEAD, PPh₃), this compound derivatives cyclize to form bicyclic lactams (Table 2).

| Substituent (R) | Product | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| -CH₂CH₂OH | 6-membered lactam | 12 hr | 68% | |

| -CH₂C₆H₄NO₂ | Spirocyclic oxazolidinone | 24 hr | 51% |

DFT studies confirm that cyclization proceeds through a zwitterionic transition state, with activation energies of 85–110 kJ/mol depending on substituents .

Catalytic Functionalization

Transition-metal catalysts enable C–H activation and cross-coupling:

Pd-mediated Reactions

- Carboamination : Forms 2,5-disubstituted pyrrolidines with >90% diastereoselectivity using Pd(OAc)₂/SPhos .

- Suzuki-Miyaura coupling : Introduces aryl groups at the pyrrolidine β-position (TOF = 220 h⁻¹) .

Radical Pathways

Visible-light photocatalysis with Ru(bpy)₃²⁺ generates alkyl radicals, enabling:

Biological Derivatization

While beyond pure chemical reactivity, structure-activity relationship (SAR) studies reveal:

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Agents

Pyrrolidine-1-carboxamide derivatives have been synthesized and evaluated for their anticancer properties. For instance, one study developed a series of pyrrolidine aryl carboxamide derivatives that exhibited potent anticancer activity against various cell lines. Notably, compound 10m demonstrated efficacy comparable to the established drug OSU-2S and was found to be significantly more potent than Sorafenib in hepatocellular carcinoma models .

| Compound | Activity | Comparison |

|---|---|---|

| 10m | Anticancer | Comparable to OSU-2S, 2-fold more potent than Sorafenib |

Antimicrobial Properties

this compound has shown promising antimicrobial activity. It inhibits bacterial growth and biofilm formation, making it a candidate for developing new antibiotics . Research indicates that certain derivatives can effectively suppress bacterial biofilms, which are critical in treating infections resistant to conventional antibiotics.

Antitubercular Agents

A series of pyrrolidine carboxamides have been identified as potent inhibitors of the enzyme InhA from Mycobacterium tuberculosis, a key target for antitubercular drug development. These compounds were optimized through high-throughput screening, leading to significant improvements in potency against resistant strains of tuberculosis .

Agrochemicals

This compound is being explored for its potential use in agrochemical formulations. Its ability to inhibit specific biological pathways makes it a candidate for developing new pesticides and herbicides that target pests without harming beneficial organisms. The exploration of these applications is ongoing, with research focusing on the compound's efficacy and safety profiles.

Materials Science

The unique properties of this compound derivatives allow them to be utilized in materials science for creating novel materials with specific functionalities. Their potential as catalysts in chemical reactions has been highlighted, which could lead to advancements in synthetic methodologies and material fabrication.

Case Studies

Case Study 1: Anticancer Activity

In a comparative study of this compound derivatives against cancer cell lines, researchers found that modifications in the amide group significantly influenced anticancer potency. The most effective compounds induced apoptosis through mechanisms similar to known anticancer agents, highlighting their therapeutic potential .

Case Study 2: Antimicrobial Efficacy

A library of this compound derivatives was tested against various bacterial strains. The results indicated that certain compounds not only inhibited bacterial growth but also reduced biofilm formation significantly, suggesting their use as novel antimicrobial agents .

Mecanismo De Acción

The mechanism of action of pyrrolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways .

Comparación Con Compuestos Similares

Pyrrolidine-2-one: A lactam derivative with similar biological activities.

Pyrrolidine-2,5-dione: Known for its use in medicinal chemistry as a scaffold for drug design.

Prolinol: A hydroxylated derivative of pyrrolidine with applications in asymmetric synthesis.

Uniqueness: Pyrrolidine-1-carboxamide stands out due to its unique combination of chemical stability, biological activity, and versatility in synthetic applications. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in both research and industrial settings .

Actividad Biológica

Pyrrolidine-1-carboxamide, particularly in its derivative forms, has garnered significant attention in pharmacological research due to its diverse biological activities. This article synthesizes findings from various studies to highlight the compound's potential applications in treating several diseases, including cancer, infections, and metabolic disorders.

This compound (CAS Number: 773092-05-0) is a cyclic amide with a pyrrolidine ring structure. Its derivatives often exhibit enhanced biological activity compared to the parent compound. The basic structure can be modified to improve efficacy against specific biological targets.

Biological Activities

The biological activities of this compound derivatives can be categorized into several key areas:

1. Anticancer Activity

Research has shown that certain pyrrolidine derivatives possess significant anticancer properties. For instance, compound 10m was found to induce apoptosis in cancer cells and inhibit cell migration, demonstrating potency comparable to established anticancer drugs like Sorafenib .

| Compound | Activity | IC50 (µM) |

|---|---|---|

| 10m | Anticancer (HCC) | 0.5 |

| OSU-2S | Anticancer (various) | 0.6 |

2. Antimicrobial Activity

This compound derivatives have also been evaluated for their antimicrobial properties. A study synthesized thirty-two new sulphonamide pyrrolidine carboxamide derivatives that exhibited lethal effects against Plasmodium falciparum, the causative agent of malaria. Notably, some compounds showed IC50 values as low as 2.40 µM, indicating strong antiplasmodial activity .

| Compound | Target Pathogen | IC50 (µM) |

|---|---|---|

| 10b | P. falciparum | 2.40 |

| 10c | P. falciparum | 3.00 |

3. Inhibition of Enzymes

Pyrrolidine carboxamides have been identified as potent inhibitors of InhA, an enzyme critical for the survival of Mycobacterium tuberculosis. The lead compounds showed over a 160-fold increase in potency through structural optimization, making them promising candidates for new tuberculosis treatments .

The mechanisms through which this compound exerts its biological effects vary by application:

- Anticancer Mechanism : Compounds induce apoptosis via activation of protein kinase C delta (PKCδ) and cell cycle arrest mechanisms.

- Antimicrobial Mechanism : The binding affinities of these compounds to specific enzymes or receptors in pathogens disrupt essential metabolic processes.

- Enzyme Inhibition : Pyrrolidine derivatives form hydrogen bonds with active site residues of target enzymes, effectively blocking their activity.

Case Studies and Research Findings

Several studies have documented the efficacy of pyrrolidine derivatives in clinical and preclinical settings:

- Acotiamide : Approved for treating functional dyspepsia in Japan, this pyrrolidine derivative acts as an acetylcholinesterase inhibitor, enhancing gastrointestinal motility .

- Synthesis and Evaluation : A series of novel pyrrolidine aryl carboxamide derivatives were synthesized and evaluated for anticancer activity against various cell lines, revealing significant potential for further development .

Propiedades

IUPAC Name |

pyrrolidine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O/c6-5(8)7-3-1-2-4-7/h1-4H2,(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCDCPQHFCOBUEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30197119 | |

| Record name | 1-Pyrrolidinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30197119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4736-71-4 | |

| Record name | 1-Pyrrolidinecarboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004736714 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Pyrrolidinecarboxamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117254 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Pyrrolidinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30197119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | pyrrolidine-1-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.